[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-methylphenoxy)acetate
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Overview
Description
The compound [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-methylphenoxy)acetate is a complex organic molecule that features a benzofuran ring, an isoxazole ring, and an o-tolyloxy acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-methylphenoxy)acetate typically involves multiple steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.
Formation of the Isoxazole Ring: The isoxazole ring is often synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Coupling Reactions: The benzofuran and isoxazole rings are then coupled using a suitable linker, such as a methyl group.
Esterification: The final step involves the esterification of the coupled product with o-tolyloxy acetic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-methylphenoxy)acetate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary but may include the use of bases or acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-methylphenoxy)acetate: has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism by which [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-methylphenoxy)acetate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds such as psoralen and angelicin, which have been used in the treatment of skin diseases.
Isoxazole Derivatives: Compounds like isoxazole-based drugs that exhibit various biological activities.
Uniqueness
[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-methylphenoxy)acetate: is unique due to its combination of benzofuran and isoxazole rings, which may confer distinct biological and chemical properties compared to other compounds with only one of these rings.
Properties
IUPAC Name |
[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-methylphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO5/c1-14-6-2-4-8-17(14)24-13-21(23)25-12-16-11-20(27-22-16)19-10-15-7-3-5-9-18(15)26-19/h2-11H,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOUFZTJMKAHIMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)OCC2=NOC(=C2)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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